N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Carbonic anhydrase inhibition SAR Acyl chain length

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide (CAS 921786-98-3) is a synthetic indolinone-sulfonamide hybrid supplied as a research chemical (purity ≥95%). It features a 1-ethyl-2-oxoindoline core linked via a 5-sulfonamide bridge to a para-propionamidophenyl tail.

Molecular Formula C19H21N3O4S
Molecular Weight 387.45
CAS No. 921786-98-3
Cat. No. B2955234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
CAS921786-98-3
Molecular FormulaC19H21N3O4S
Molecular Weight387.45
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
InChIInChI=1S/C19H21N3O4S/c1-3-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)4-2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23)
InChIKeyGEKOSKNFVKFMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921786-98-3 – Indolinone-Sulfonamide Hybrid Research Compound for Kinase and Carbonic Anhydrase Screening


N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide (CAS 921786-98-3) is a synthetic indolinone-sulfonamide hybrid supplied as a research chemical (purity ≥95%) . It features a 1-ethyl-2-oxoindoline core linked via a 5-sulfonamide bridge to a para-propionamidophenyl tail. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the basis of clinically approved kinase inhibitors such as sunitinib, while the primary sulfonamide motif enables zinc-binding inhibition of carbonic anhydrase isoforms [1]. This compound sits at the intersection of two validated anticancer target classes and is used as a building block or screening candidate in early-stage oncology and enzymatic inhibition research.

Why Indolinone-Sulfonamide Analogs Cannot Be Freely Substituted – Structural Nuances Governing 921786-98-3 Differentiation


The indolinone-sulfonamide chemotype is highly sensitive to three structural variables that preclude generic substitution: (i) the nature of the N-1 indolinone substituent (ethyl vs. methyl vs. H), which modulates both kinase and carbonic anhydrase binding affinity; (ii) the length and branching of the terminal amide acyl chain (propionamide vs. acetamide vs. butyramide vs. isobutyramide), which dictates hydrophobic pocket complementarity; and (iii) the sulfonamide regioisomerism (5-sulfonamide vs. 3-sulfonamide vs. 4-sulfonamide), which controls target selectivity profiles across tumor-associated carbonic anhydrases, kinases, and CYP enzymes [1][2]. Even within a narrow congeneric series, the transition from acetyl to propionyl substitution can shift target affinity by more than an order of magnitude, as demonstrated in published SAR studies on 1-acylindoline-5-sulfonamides [1]. Consequently, procurement of the exact compound 921786-98-3 is essential for reproducible SAR campaigns, selectivity profiling, and lead optimization efforts where the specific N-ethyl/propionamide/para-sulfonamide configuration defines the biological fingerprint.

Quantitative Differentiation Evidence for 921786-98-3 vs. Closest Structural Analogs


Acyl Chain Length Differentiation: Propionamide (C3) vs. Acetamide (C2) Impact on Carbonic Anhydrase Affinity

The target compound 921786-98-3 bears an n-propionamide (3-carbon straight chain) at the para-phenyl position. Its closest cataloged analog, N-{4-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide (CAS 921556-20-9), carries an acetamide (2-carbon) at the same position. In the structurally related 1-acylindoline-5-sulfonamide series studied by Krymov et al. (2022), the nature of the acyl moiety was the dominant determinant of CA IX and CA XII inhibitory potency, with KI values spanning a >100-fold range depending on acyl group structure [1]. Specifically, 1-acylated indoline-5-sulfonamides inhibited CA IX with KI values as low as 132.8 nM and CA XII with KI values as low as 41.3 nM, while the non-acylated alkyl analog (compound 10) showed markedly weaker CA XII inhibition [1]. The propionamide chain of 921786-98-3 introduces distinct hydrophobic surface area (clogP increment ~0.5 vs. acetamide) that can modulate both enzyme affinity and cell permeability relative to the acetyl congener.

Carbonic anhydrase inhibition SAR Acyl chain length

N-Ethyl Substitution on Indolinone Core: Impact on Target Engagement vs. N-Methyl and N-H Analogs

921786-98-3 features an N-ethyl substituent on the 2-oxoindoline ring. This distinguishes it from analogs bearing N-methyl (e.g., CAS 921787-73-7, 2-methyl-N-{4-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoylphenyl}propanamide) or N-H indolinones. In the sulfonamide-indolinone hybrid series reported by Helmy et al. (2024), compounds with variable N-substitution (5a-k) showed differential antiproliferative activities across the NCI-60 panel, with breast cancer cells displaying preferential sensitivity [1]. The N-ethyl group increases steric bulk and lipophilicity (calculated logP increment ~0.8 vs. N-H; ~0.4 vs. N-methyl), which can enhance membrane permeability and modulate the hydrogen-bonding network involving the C-2 carbonyl oxygen, a critical pharmacophoric element for kinase hinge-region binding [2]. The associated Aurora B kinase inhibition was modest (18-49% at 100 nM), suggesting that the indolinone core's kinase engagement is tunable through N-substitution [1].

Kinase inhibition Indolinone SAR N-alkyl substitution

Para-Sulfonamide Regioisomerism: Differentiation from 3-Sulfonamide-Substituted Indolinone Analogs

921786-98-3 incorporates a 5-sulfonamide substitution on the indolinone ring with a para-sulfamoylphenyl extension. Published data from Apaydın et al. (2024) on 2-indolinone-based N-(4-sulfamoylphenyl)hydrazinecarbothioamides versus N-(3-sulfamoylphenyl) analogs demonstrated that sulfonamide position (3- vs. 4-substitution on the phenyl ring) is a decisive factor for antiviral selectivity: 3-sulfonamide-substituted compounds were generally more effective against RSV and YFV than their 4-sulfonamide-substituted counterparts [1]. Concurrently, in the carbonic anhydrase field, 5-sulfonamide indoline derivatives (as in 921786-98-3) preferentially engage the tumor-associated isoforms CA IX and CA XII, with selectivity over off-target cytosolic isoforms CA I and CA II being highly dependent on the sulfonamide linkage geometry [2]. The 5-indoline-sulfonamide configuration of 921786-98-3 provides a distinct zinc-binding presentation compared to isomeric 3- or 4-sulfonamide indolinones.

Sulfonamide regioisomerism Antiviral selectivity CA isoform selectivity

Class-Level Antiproliferative Benchmarking: Indolinone-Sulfonamide Hybrids vs. Clinically Relevant Comparators

Although 921786-98-3 itself lacks published NCI-60 data, the broader sulfonamide-indolinone hybrid class has been characterized in two independent studies. Helmy et al. (2024) demonstrated that 11 sulfonamide-indolinone hybrids (5a-k) exhibited differential antiproliferative activities against the NCI-60 cell line panel, with breast cancer cell lines (MCF7, MDA-MB-468, T-47D) showing preferential sensitivity [1]. The optimized lead TC11 significantly impaired mitochondrial respiration and induced G0/G1 cell cycle arrest and apoptosis in MCF7 cells, notably without eliciting cytotoxic effects on normal cardiomyoblasts and hepatocytes at anticancer doses [1]. In the leukemia domain, compound 4f from El-Hussieny et al. (2021) showed IC50 values of 6.84 µM (CCRF-CEM) and 2.97 µM (SR), with dual PDGFRα/Aurora A kinase inhibition at 24.15 and 11.83 nM, respectively [2]. The propionamide extension of 921786-98-3 positions it as a distinct chemical entity for similar NCI-60 profiling.

Antiproliferative activity NCI-60 screening Breast cancer

CYP Enzyme Inhibition Potential: Sulfonamide-Indolinone Class Activity Against CYP1B1 and CYP19A1

Sulfonamide-based 2-indolinone compounds have demonstrated dual CYP1B1/CYP19A1 inhibitory activity. The most potent compound from this chemotype, 7c (trifluoromethoxy-substituted), inhibited hCYP1B1 with IC50 = 0.97 µM and hCYP19A1 with IC50 = 6.46 µM, and reduced MCF-7 cell viability to below 70% at 10 µM [1]. While 921786-98-3 differs from compound 7c in its N-ethyl and para-propionamidophenyl substitution pattern (vs. the thiosemicarbazone linkage in 7c), the shared indolinone-sulfonamide core suggests a common capacity for CYP enzyme engagement. Compounds in this chemical class reduced MCF-7 viability below 60% after 24 h at 10 µM [1]. The propionamide tail of 921786-98-3 may further modulate CYP isoform selectivity and metabolic stability relative to the more polar thiosemicarbazone-terminated analogs.

CYP inhibition Hormone-dependent cancer Metabolic stability

Recommended Research Application Scenarios for 921786-98-3 Based on Class-Level Evidence


Carbonic Anhydrase IX/XII Selectivity Profiling in Hypoxic Tumor Models

Deploy 921786-98-3 as a structurally novel probe in a stopped-flow CO2 hydrase assay panel (hCA I, II, IX, XII) to establish its isoform selectivity fingerprint. Given that 1-acylindoline-5-sulfonamides in the Krymov 2022 series achieved CA IX KI values down to 132.8 nM and CA XII KI values down to 41.3 nM with selectivity over off-target CA I/II [1], 921786-98-3 should be benchmarked against acetazolamide and the published lead 4f. The compound's propionamide extension may confer a unique selectivity window. Follow up with MCF7 antiproliferative assays under normoxic vs. hypoxic conditions to assess hypoxia-dependent activity, as demonstrated for compound 4f (IC50 = 12.9 µM under hypoxia) [1].

Kinase Inhibitor Screening of N-Ethyl Indolinone Chemotype Against Tyrosine Kinase Panels

Screen 921786-98-3 against a panel of receptor tyrosine kinases (VEGFR2, PDGFRα/β, Aurora A/B, FLT3) to capitalize on the indolinone scaffold's established kinase inhibitory potential. The structurally related compound 4f from El-Hussieny et al. (2021) demonstrated dual PDGFRα (24.15 nM) and Aurora A (11.83 nM) inhibition [2], while Helmy et al. (2024) showed that sulfonamide-indolinone hybrids achieved 18-49% Aurora B inhibition at 100 nM [3]. The N-ethyl/propionamide combination of 921786-98-3 has not been profiled in any published kinase panel, representing a genuine screening opportunity for novel selectivity profiles.

SAR Expansion of Indoline-5-Sulfonamide Library for Dual CA–Kinase Inhibitor Discovery

Use 921786-98-3 as a key intermediate or comparator in a medicinal chemistry campaign aimed at dual carbonic anhydrase–kinase inhibition. Eldehna et al. (2018) demonstrated that indolinone-bearing benzenesulfonamides can simultaneously target tumor-associated CA isoforms and exert single-digit micromolar cytotoxicity (9e: HCT-116 IC50 = 3.67 µM) with G2-M cell cycle arrest and intrinsic apoptosis induction [4]. The propionamide tail of 921786-98-3 introduces a synthetically accessible handle for further derivatization (amide hydrolysis, reduction, or coupling), enabling systematic exploration of the lipophilic tail's contribution to dual-target pharmacology.

CYP1B1/CYP19A1 Dual Inhibition Assessment for Hormone-Dependent Breast Cancer

Evaluate 921786-98-3 in recombinant CYP1B1 and CYP19A1 enzyme assays, using the published sulfonamide-indolinone compound 7c (CYP1B1 IC50 = 0.97 µM; CYP19A1 IC50 = 6.46 µM) as a benchmarking reference [5]. The propionamide-substituted phenyl ring of 921786-98-3 represents a structurally distinct chemotype from the thiosemicarbazone-linked analogs, potentially offering improved metabolic stability or altered CYP isoform selectivity. Correlate enzyme inhibition with MCF-7 cell viability at 10 µM to assess functional anticancer activity in a hormone-receptor-positive breast cancer context.

Quote Request

Request a Quote for N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.